1-(Thiophen-2-yl)cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

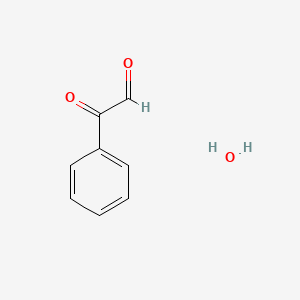

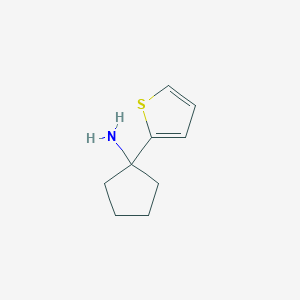

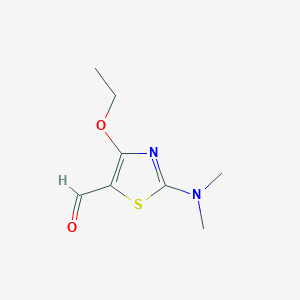

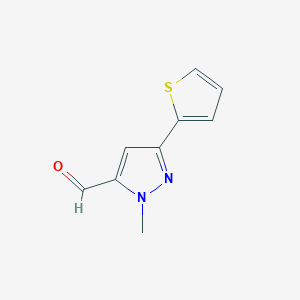

1-(Thiophen-2-yl)cyclopentan-1-amine, commonly known as Thiophene CP 1, is a cyclic amine compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of 1-(Thiophen-2-yl)cyclopentan-1-amine is C9H13NS . The molecular weight is 167.27 g/mol.Aplicaciones Científicas De Investigación

Medicinal Chemistry Drug Development

Thiophene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. “1-(Thiophen-2-yl)cyclopentan-1-amine” could be utilized in the development of new pharmaceuticals, particularly as a scaffold for creating combinatorial libraries in the search for lead molecules with potential therapeutic effects .

Organic Synthesis Building Blocks

This compound may serve as a building block in organic synthesis, providing a thiophene moiety that can be further functionalized to produce complex molecules with specific desired properties .

Material Science Conductive Polymers

Thiophene is known for its conductive properties when polymerized. The compound could be researched for its potential use in creating conductive polymers for electronic applications .

Chemical Biology Probe Synthesis

In chemical biology, thiophene derivatives can be used to synthesize probes that help in understanding biological processes at the molecular level. “1-(Thiophen-2-yl)cyclopentan-1-amine” might be valuable for designing such probes .

Agricultural Chemistry Pesticide Development

The biological activity of thiophene derivatives also extends to agricultural applications, where they can be used to develop new pesticides or herbicides .

Analytical Chemistry Chromatography

Due to its unique structure, “1-(Thiophen-2-yl)cyclopentan-1-amine” could be used as a standard or a derivatization agent in chromatographic analysis to detect various substances .

Biochemistry Enzyme Inhibition

Thiophene derivatives have been studied for their enzyme inhibition properties, which could lead to the development of inhibitors that target specific enzymes related to diseases .

Nanotechnology Nanomaterial Synthesis

The compound could potentially be used in the synthesis of nanomaterials, leveraging its structural properties to create novel nanoparticles with specific functions .

Mecanismo De Acción

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Given the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties .

Propiedades

IUPAC Name |

1-thiophen-2-ylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMATICXITUGFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483659 |

Source

|

| Record name | AGN-PC-0NIBV9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59397-18-1 |

Source

|

| Record name | AGN-PC-0NIBV9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)